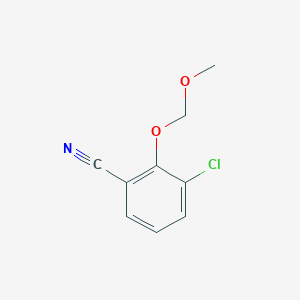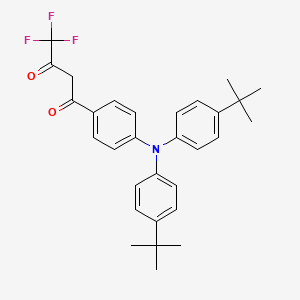
Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate is a member of the organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions. The compound is particularly valued for its role in synthetic organic chemistry, where it serves as a reagent in cross-coupling reactions and other transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium organotrifluoroborates typically involves the reaction of boronic acids with potassium bifluoride. For potassium (s)-((tert-butoxycarbonyl(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate, the synthetic route may involve the following steps:
Formation of the Boronic Acid Intermediate: The starting material, a boronic acid, is reacted with potassium bifluoride to form the trifluoroborate salt.
Protection and Functionalization: The intermediate is then protected and functionalized to introduce the tert-butoxycarbonyl group and the methoxy-oxo-phenylpropan-2-yl group.
Final Coupling: The protected intermediate is coupled with the appropriate amine to form the final product.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves scalable and efficient processes. These methods typically include:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Processing: Continuous flow reactors offer advantages in terms of reaction control, scalability, and safety.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.
Conditions: Reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to moderate heating.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which potassium (s)-((tert-butoxycarbonyl(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate exerts its effects involves the hydrolysis of the trifluoroborate group to form the corresponding boronic acid. This boronic acid then participates in various chemical reactions, such as cross-coupling, by forming transient intermediates with metal catalysts. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Potassium Phenyltrifluoroborate: Similar in structure but lacks the tert-butoxycarbonyl and methoxy-oxo-phenylpropan-2-yl groups.
Potassium Methyltrifluoroborate: A simpler compound with a methyl group instead of the more complex substituents.
Potassium Vinyltrifluoroborate: Contains a vinyl group, making it useful in different types of cross-coupling reactions.
Uniqueness
Potassium (S)-(((tert-butoxycarbonyl)(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable reagent in various fields of research and industry.
Propiedades
IUPAC Name |
potassium;trifluoro-[[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF3NO4.K/c1-16(2,3)25-15(23)21(11-17(18,19)20)13(14(22)24-4)10-12-8-6-5-7-9-12;/h5-9,13H,10-11H2,1-4H3;/q-1;+1/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTAPGRYASOCDE-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C(CC1=CC=CC=C1)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CN([C@@H](CC1=CC=CC=C1)C(=O)OC)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF3KNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-bromo-phenyl)-amine](/img/structure/B8132059.png)








![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8132124.png)

![Methyl 7,9-dichloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8132150.png)


